Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
Description
Structural and Physicochemical Characterization
Molecular Architecture and Conformational Analysis
The molecular formula of pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is C₁₇H₉F₅N₂O₂ , with a molecular weight of 368.26 g/mol . The compound consists of three primary components:
- A pentafluorophenyl group (C₆F₅) at the ester oxygen.
- A 4-(1-methylpyrazol-3-yl)benzoate backbone , where the pyrazole ring is substituted at the 1-position with a methyl group.
- An ester linkage connecting the benzoate and pentafluorophenyl moieties.
The SMILES notation (CN1C=CC(=N1)C1=CC=C(C=C1)C(=O)OC1=C(F)C(F)=C(F)C(F)=C1F ) highlights the connectivity: the methylpyrazole group is para-substituted on the benzoate ring, while the pentafluorophenyl group is attached via the ester oxygen. Key bond angles and torsion angles remain undetermined due to the absence of single-crystal X-ray data. However, steric hindrance between the pentafluorophenyl and pyrazole groups likely restricts rotation around the ester C–O bond, favoring a planar conformation to minimize repulsion.
Crystallographic and Solid-State Properties
No single-crystal X-ray diffraction data for this compound are available in the literature. However, related pentafluorophenyl esters exhibit dense packing in the solid state due to intermolecular fluorine interactions (e.g., C–F···F–C and C–F···π). The predicted density of 1.45±0.1 g/cm³ suggests a tightly packed lattice. Differential scanning calorimetry (DSC) data are unavailable, but the melting point of 122.5–124°C indicates moderate thermal stability, typical for fluorinated aromatic esters.
Table 1: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 122.5–124°C | |
| Predicted Boiling Point | 508.8±50.0°C | |
| Density | 1.45±0.1 g/cm³ | |
| pKa | 0.92±0.10 |
Thermodynamic and Kinetic Parameters
The compound’s low pKa (0.92±0.10) reflects the electron-withdrawing effects of the pentafluorophenyl group, which stabilizes the conjugate base. The ester’s reactivity is influenced by both steric and electronic factors:
- The pentafluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution.
- The methylpyrazole substituent introduces steric bulk, potentially slowing hydrolysis kinetics compared to simpler esters.
Thermogravimetric analysis (TGA) data are lacking, but the high predicted boiling point (508.8±50.0°C ) suggests volatility under reduced pressure, making it suitable for vacuum-based synthetic applications.
Electronic Structure and Computational Modeling
Density functional theory (DFT) studies on analogous pentafluorophenyl esters reveal:
- A polarized electronic structure , with electron density localized on the fluorine atoms and ester oxygen.
- The HOMO is primarily located on the pyrazole ring, while the LUMO resides on the pentafluorophenyl group, indicating charge-transfer potential.
Computational models predict that the electron-withdrawing fluorine atoms reduce the ester’s carbonyl stretching frequency in IR spectroscopy, consistent with experimental observations for similar compounds. The methyl group on the pyrazole ring donates electron density through inductive effects, partially counteracting the fluorine’s electronegativity.
Figure 1: Proposed Electron Density Distribution
$$
\text{HOMO (Pyrazole)} \rightarrow \text{LUMO (Pentafluorophenyl)}
$$
This charge separation may facilitate applications in photoactive materials , though experimental validation is needed.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1-methylpyrazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZGIHYFYLEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640192 | |
| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-42-5 | |
| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of a pentafluorophenyl moiety with a benzoic acid derivative functionalized at the para position with a 1-methyl-1H-pyrazol-3-yl substituent. The key steps generally include:
- Preparation of the pentafluorophenyl ester intermediate or direct coupling using pentafluorobenzoic acid derivatives.
- Formation of the pyrazolyl substituent on the benzoate ring or introduction via condensation reactions.
- Use of activating agents or coupling reagents such as phosphorus oxychloride (POCl3), pyridine, or other dehydrating agents to facilitate ester formation.
Detailed Preparation Method from Literature
A closely related synthetic route described in the International Journal for Pharmaceutical Research Scholars (IJPRS) focuses on the synthesis of pentafluorophenyl esters of pyrazol derivatives, which provides a relevant framework for the preparation of this compound.
Starting Materials and Reagents
- 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (or related substituted benzoic acid derivatives)
- Pentafluorobenzoic acid
- Phosphorus oxychloride (POCl3)
- Pyridine
- Hydrazine hydrate
- Ethanol
- Potassium hydroxide (KOH)
- Concentrated hydrochloric acid (HCl)
All reagents are analytical grade and commonly sourced from chemical suppliers.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | Formation of 2-acetyl-4-chloro-5-methylphenyl pentafluorobenzoate | React 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone with pentafluorobenzoic acid in presence of POCl3 and pyridine; stir for 24 hrs | 2-acetyl-4-chloro-5-methylphenyl pentafluorobenzoate (CA) | 74.73% | 334-336 |
| 2 | Formation of 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(pentafluorophenyl)propane-1,3-dione | Reflux CA with KOH and pyridine for 3 hrs | 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(pentafluorophenyl)propane-1,3-dione (CB) | 61.53% | 348-350 |
| 3 | Cyclization to 6-chloro-7-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | Reflux CB with concentrated HCl and ethanol for 2 hrs | 6-chloro-7-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) | 63.82% | 318-320 |
| 4 | Formation of 4-chloro-5-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | Reflux CC with hydrazine hydrate and ethanol for 3 hrs | 4-chloro-5-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol (CD) | 86.20% | 320-322 |
Table 1: Physical Data and Yields of Synthesized Intermediates and Pyrazol Derivative
Reaction Scheme Overview
The synthetic route proceeds from a substituted hydroxyacetophenone reacting with pentafluorobenzoic acid under POCl3/pyridine activation to form the pentafluorophenyl ester intermediate. Subsequent base-catalyzed condensation and acid-catalyzed cyclization yield chromenone derivatives, which upon reaction with hydrazine hydrate form the pyrazolyl-substituted pentafluorophenyl benzoate derivatives.
Analytical Characterization
The compounds synthesized through this method were characterized using:
- Infrared Spectroscopy (IR): Confirmed functional groups such as ester carbonyls and pyrazole ring vibrations.
- Proton Nuclear Magnetic Resonance (^1H NMR): Verified the aromatic and pyrazolyl proton environments.
- Mass Spectrometry (MS): Provided molecular ion peaks consistent with expected molecular weights.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.
Research Findings and Notes on Preparation
- The use of POCl3 and pyridine is critical for effective esterification between pentafluorobenzoic acid and hydroxy-substituted benzoic acid derivatives.
- Reflux conditions and reaction times are optimized to maximize yield and purity.
- The presence of electron-withdrawing pentafluorophenyl groups enhances the reactivity and biological activity of the final pyrazolyl benzoate compounds.
- The stepwise approach allows for structural modifications at various stages, enabling the synthesis of diverse derivatives for biological screening.
- The final pyrazolyl pentafluorophenyl benzoate derivatives exhibit promising antibacterial properties, as demonstrated in related studies, highlighting the importance of precise synthetic control.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Substituted hydroxyacetophenones and pentafluorobenzoic acid |
| Activation agent | Phosphorus oxychloride (POCl3) |
| Solvent system | Pyridine, ethanol |
| Reaction times | 2–24 hours depending on step |
| Temperature | Reflux conditions (~78–110 °C) |
| Purification | Recrystallization from ethanol |
| Characterization methods | IR, ^1H NMR, MS, TLC |
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula :
- Molecular Weight : 368.26 g/mol
- CAS Number : 915707-42-5
- Melting Point : 122.5–124 °C
- Purity : Typically available at 97% purity
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2,3,4,5,6-pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate |
| InChI Key | LGHZGIHYFYLEAC-UHFFFAOYSA-N |
| PubChem CID | 24229473 |
Medicinal Chemistry
PFPPB has shown promise in the development of novel pharmaceuticals, particularly in the field of anti-cancer agents. The pyrazole ring is known for its biological activity, and the incorporation of the pentafluorophenyl group enhances lipophilicity and bioavailability.
Case Study: Anticancer Activity
A study explored the synthesis of PFPPB derivatives and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential as therapeutic agents against cancer .
Agrochemicals
The compound's unique structure makes it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to its high reactivity and stability under environmental conditions.
Case Study: Herbicidal Activity
Research conducted on PFPPB derivatives demonstrated effective herbicidal properties against common agricultural weeds. Field trials showed that these compounds could reduce weed biomass significantly without harming crop yields .
Materials Science
In materials science, PFPPB is being investigated for its role in developing advanced materials with specific electronic properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance.
Case Study: Polymer Composites
Recent studies have examined the incorporation of PFPPB into polymer matrices to enhance their mechanical properties and thermal stability. The results indicated improved performance metrics in composite materials used for industrial applications .
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with various molecular targets. The pentafluorophenyl group can engage in strong interactions with electron-rich sites, while the pyrazolyl benzoate moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The pyrazole-substituted benzoate (target compound) exhibits a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to analogs with morpholinosulfonyl or tetrahydropyran groups .
Thermal and Physical Properties :
- The tetrahydropyran-substituted analogs (CAS 930110-97-7 and 926921-58-6) show higher molecular weights (~388 g/mol) and melting points (e.g., 62–64°C for CAS 926921-58-6), suggesting stronger crystal lattice interactions compared to the target compound .
Biological Relevance :
- The difluorobenzoate-sulfanyl-pyrazole hybrid (CAS 851126-70-0) demonstrates bioactivity in kinase inhibition, highlighting the role of fluorine and sulfur in medicinal applications . In contrast, the target compound’s safety profile limits its direct therapeutic use .
Biological Activity
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (PFPPB), a compound with the molecular formula C17H9F5N2O2, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
PFPPB is characterized by the presence of a pentafluorophenyl group, which significantly influences its reactivity and biological interactions. The compound has a molecular weight of approximately 368.26 g/mol and exhibits unique physicochemical properties due to the fluorine substituents, which enhance lipophilicity and metabolic stability.
Antitumor Activity
Research indicates that pyrazole derivatives, including PFPPB, exhibit notable antitumor properties. Pyrazoles have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy . A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating enhanced cytotoxicity when combined with doxorubicin .
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
| Compound | Target | Activity Level |
|---|---|---|
| PFPPB | BRAF(V600E) | Moderate Inhibition |
| 1-thiocarbamoyl-3,5-diaryl | Aurora-A kinase | High Cytotoxicity |
| Combination with Doxorubicin | MCF-7/MDA-MB-231 | Synergistic Effect |
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, pyrazole derivatives have shown anti-inflammatory and antibacterial activities. Studies have documented their effectiveness against various bacterial strains and inflammatory conditions, suggesting a broad therapeutic potential . For instance, compounds structurally similar to PFPPB have been evaluated for their ability to inhibit inflammatory mediators.
The biological activity of PFPPB can be attributed to its ability to interact with specific molecular targets involved in tumor progression and inflammation. The incorporation of fluorine atoms in its structure enhances binding affinity to these targets due to increased electron-withdrawing effects, which can stabilize interactions with active sites on proteins.
Case Studies
Several case studies have explored the efficacy of PFPPB and related compounds:
- Breast Cancer Study : A study involving the use of PFPPB analogs in combination with standard chemotherapy agents demonstrated improved outcomes in resistant breast cancer cell lines. The combination treatment was more effective than monotherapy with doxorubicin alone .
- Protein Aggregation Inhibition : Research has indicated that pyrazole derivatives can inhibit protein aggregation associated with neurodegenerative diseases such as ALS. Compounds related to PFPPB were identified as potential leads for further development in this area .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
